

# Ociperlimab's Immunomodulatory Effects: A Technical Guide

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Authored for: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody with a competent Fc region that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT).[1][2] TIGIT is a critical inhibitory immune checkpoint expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[2][3] By blocking the TIGIT pathway, ociperlimab aims to reverse immune suppression within the tumor microenvironment and enhance anti-tumor immunity. This document provides an in-depth overview of the immunomodulatory effects of ociperlimab, summarizing its mechanism of action, preclinical data, and clinical trial results. It includes detailed signaling pathways, experimental workflows, and a comprehensive summary of quantitative data to serve as a technical resource for professionals in the field.

### Introduction to Ociperlimab and the TIGIT Pathway

TIGIT has emerged as a key inhibitory receptor that curtails anti-tumor immune responses.[4] It competes with the co-stimulatory receptor CD226 (DNAM-1) to bind the ligands CD155 (PVR) and CD112 (Nectin-2), which are often expressed on tumor cells and antigen-presenting cells (APCs).[1][5] The binding of TIGIT to its ligands initiates a downstream signaling cascade that suppresses the function of T cells and NK cells, contributes to T cell exhaustion, and enhances the immunosuppressive activity of Tregs.[3][4][6]



Ociperlimab is a novel, humanized IgG1 monoclonal antibody designed to bind to TIGIT with high specificity and affinity.[7] This action is intended to prevent TIGIT's interaction with CD155 and CD112, thereby promoting CD226-mediated co-stimulation of immune cells and reinvigorating the anti-tumor immune response.[1][2] A key feature of ociperlimab is its intact Fc region, which is believed to be crucial for its anti-tumor activity, partly by inducing antibody-dependent cell-mediated cytotoxicity (ADCC) against TIGIT-expressing Tregs.[3][8]

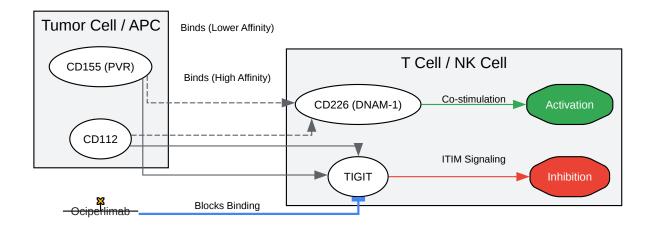
## Mechanism of Action: Reinvigorating Anti-Tumor Immunity

Ociperlimab's immunomodulatory effects are multifaceted, primarily centered on blocking the TIGIT inhibitory axis and leveraging its Fc effector function.

- Restoration of T Cell and NK Cell Activity: By binding to TIGIT, ociperlimab prevents its
  engagement with CD155 and CD112 on tumor cells.[2] This blockade allows for increased
  interaction of these ligands with the co-stimulatory receptor CD226, leading to the activation
  of T cells and NK cells and enhancing their cytotoxic capabilities against tumor cells.[1][2][5]
- Depletion of Regulatory T Cells (Tregs): TIGIT is highly expressed on Tregs within the tumor microenvironment.[3][9] Ociperlimab's intact Fc region can engage Fcy receptors on effector immune cells, such as NK cells, leading to ADCC-mediated depletion of these immunosuppressive Tregs.[3]
- Synergy with PD-1 Blockade: TIGIT and PD-1 are often co-expressed on exhausted T cells
  in tumors.[9] Preclinical and clinical studies have shown that dual blockade of TIGIT and PD1 results in synergistic immune cell activation and more potent anti-tumor activity compared
  to targeting either pathway alone.[7][10]

#### **Signaling Pathway Diagram**





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**Caption:** TIGIT/CD226 signaling pathway and Ociperlimab's blocking action.

#### **Preclinical Evidence of Immunomodulation**

Preclinical studies have provided a strong rationale for the clinical development of ociperlimab, demonstrating its ability to enhance anti-tumor immune responses through various mechanisms.

An important preclinical study characterized ociperlimab (BGB-A1217) as a humanized IgG1 anti-TIGIT antibody that binds with high affinity (KD = 0.135 nM) and specificity to human TIGIT, effectively blocking its interaction with CD155 and CD112.[3] Key findings from in vitro and in vivo models are summarized below.

### **Table 1: Summary of Key Preclinical Findings**



Experimental Finding	Model System	Key Result	Reference
T Cell Function	Cell-based assays	Ociperlimab significantly enhanced T-cell functions.	[3]
Treg Depletion	ADCC assay with patient PBMCs and NK cells	Ociperlimab induced ADCC against Treg cells, which express high levels of TIGIT.	[3][11]
NK Cell Activation	In vitro co-culture with breast cancer cell line	Ociperlimab treatment increased the degranulation marker CD107a on NK cells in a dose-dependent manner.	[9]
Monocyte Activation	In vitro assays	Ociperlimab activated monocytes in an Fcdependent manner.	[3]
In Vivo Efficacy	Syngeneic human TIGIT-knock-in mouse model	Ociperlimab, alone and in combination with an anti-PD-1 mAb, elicited strong immune responses and potent anti-tumor efficacy.	[3]
Fc Effector Function	Syngeneic human TIGIT-knock-in mouse model	The Fc effector function was demonstrated to be critical for the antitumor activity of ociperlimab.	[3]

## **Clinical Development and Efficacy**



Ociperlimab is being investigated in numerous clinical trials, primarily in combination with the anti-PD-1 antibody tislelizumab, across a range of solid tumors.[12][13] This section summarizes key quantitative data from reported clinical studies.

## Table 2: Efficacy Data from AdvanTIG-204 in Limited-Stage Small Cell Lung Cancer (LS-SCLC)

A Phase 2, randomized, open-label study in patients with untreated LS-SCLC.[1][14]



Arm	Treatmen t	N	Median PFS (months)	ORR (%)	Complete Respons e (%)	Median DoR (months)
Α	Ociperlima b + Tislelizuma b + cCRT	41	12.6	85.4	7.3	10.1
В	Tislelizuma b + cCRT	42	13.2	88.1	9.5	11.5
С	cCRT Alone	43	9.5	76.7	2.3	8.2

Data Cut-

off: July 26,

2023.

cCRT:

Concurrent

Chemoradi

otherapy;

PFS:

Progressio

n-Free

Survival;

ORR:

Objective

Response

Rate; DoR:

**Duration of** 

Response.

[3][15]

Conclusion from AdvanTIG-204: The addition of tislelizumab to cCRT showed a trend for improvement in PFS and ORR versus cCRT alone. However, the further addition of ociperlimab did not demonstrate a detectable improvement in efficacy in this setting.[1][14]



# Table 3: Efficacy Data from AdvanTIG-202 in Recurrent/Metastatic Cervical Cancer

A Phase 2, randomized, open-label study in patients who received ≥1 prior line of chemotherapy.[16]

Patient Group (Cohort 1)	Treatment	N	ORR (%) (95% CI)	Median PFS (months) (95% CI)	Median OS (months) (95% CI)
All-comers	Ociperlimab + Tislelizumab	138	23.2 (16.4- 31.1)	3.0 (2.6-4.9)	12.2 (9.9- 16.6)
PD-L1+	Ociperlimab + Tislelizumab	-	27.4 (18.2- 38.2)	4.1 (2.7-6.9)	16.4 (10.4- NE)

Data Cut-off:

March-

December

2021

enrollment.

OS: Overall

Survival; NE:

Not

Estimable.

[16]

Conclusion from AdvanTIG-202: The combination of ociperlimab and tislelizumab demonstrated promising antitumor activity in patients with previously treated recurrent or metastatic cervical cancer.[16]

# Table 4: Efficacy Data from AdvanTIG-105 (Dose Escalation) in Advanced Solid Tumors

A Phase 1, open-label, dose-escalation study.[2][17][18]



Rate.[18]

Treatment	N	ORR (%)	DCR (%)	Median DoR (months)
Ociperlimab + Tislelizumab	32	10.0	50.0	3.6
Data Cut-off:				
September 29,				
2022. DCR:				
Disease Control				

Conclusion from AdvanTIG-105: The combination was well-tolerated and showed preliminary anti-tumor activity. The recommended Phase 2 dose (RP2D) was established as ociperlimab 900 mg plus tislelizumab 200 mg every 3 weeks.[17][18]

## **Experimental Protocols and Methodologies**

Detailed, step-by-step laboratory protocols are proprietary and not fully available in public documents. This section provides an overview of the methodologies used in key preclinical and clinical studies based on published information.

#### **Preclinical Study Methodologies**[12]

- Flow Cytometry for Immune Cell Phenotyping:
  - Objective: To determine TIGIT expression on T cell subsets.
  - Method: Peripheral blood mononuclear cells (PBMCs) from lung cancer patients were used as target cells. Cell suspensions were incubated with a LIVE/DEAD™ Fixable Dead Cell Stain Kit and an Fc receptor blocking solution. Cells were then stained with fluorochrome-conjugated anti-human antibodies for extracellular markers. For intracellular staining (e.g., Foxp3 for Tregs), cells were fixed and permeabilized prior to incubation with the relevant antibody. Analysis was performed on a flow cytometer.
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
  - Objective: To assess ociperlimab's ability to mediate the killing of TIGIT-expressing cells.



- Method: NK cells isolated from healthy donor PBMCs were used as effector cells, and PBMCs from lung cancer patients served as target cells. Ociperlimab was incubated with target and effector cells overnight. The depletion of specific T cell subsets (Tregs, CD4+, CD8+) was quantified by flow cytometry to determine ADCC activity.
- NK Cell Activation Assay:
  - Objective: To measure the activation of NK cells by ociperlimab.
  - Method: Purified NK cells were co-cultured with a human breast cancer cell line (SK-BR-3)
    expressing high levels of PVR in the presence of ociperlimab. NK cell activation was
    determined by measuring the expression of the degranulation marker CD107a using flow
    cytometry.

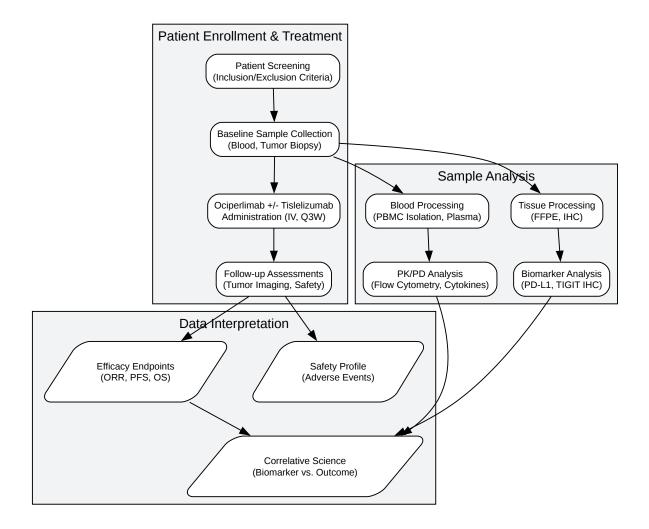
#### **Clinical Trial Methodologies**[19]

- Study Design and Treatment Administration:
  - Clinical trials such as AdvanTIG-105, -202, and -204 are multicenter, open-label, randomized studies.[16][17][19] Ociperlimab is typically administered as an intravenous (IV) infusion, often at a dose of 900 mg every 3 weeks (Q3W), in combination with tislelizumab 200 mg IV Q3W.[4][17]
- Efficacy and Safety Assessments:
  - Tumor responses are assessed by investigators and/or a blinded independent review committee according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[4] Tumor imaging is performed at baseline and at regular intervals (e.g., every 6-9 weeks).[18] Adverse events are monitored and graded according to standard criteria.
- Biomarker Analysis:
  - Sample Collection: Peripheral blood samples are collected at specified time points to assess pharmacokinetics (PK) and pharmacodynamics (PD).[18] Tumor tissue (archival or fresh biopsy) is collected for the analysis of biomarkers like PD-L1 and TIGIT expression.
     [7]



 PD Analysis: Flow cytometry is used on peripheral blood samples to monitor changes in immune cell subsets (e.g., Tregs, CD8+, CD4+ T cells) and TIGIT receptor occupancy.[20]
 Plasma samples are tested to assess changes in cytokine levels.[20]

## **Experimental Workflow Diagram**



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**Caption:** Generalized workflow for a clinical trial investigating Ociperlimab.

#### Conclusion

Ociperlimab is a promising anti-TIGIT monoclonal antibody with a multimodal mechanism of action designed to enhance anti-tumor immunity. By blocking the inhibitory TIGIT-CD155/CD112 axis, it restores the function of T cells and NK cells. Furthermore, its intact Fc region enables the depletion of immunosuppressive Tregs. Clinical data, primarily in combination with the PD-1 inhibitor tislelizumab, have shown encouraging signs of anti-tumor activity across various solid tumors, although efficacy may be context-dependent as seen in the LS-SCLC trial. Ongoing and future studies will further delineate the clinical utility of ociperlimab and its role in the evolving landscape of cancer immunotherapy.

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